molecular formula C13H18ClNO3 B2933646 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide CAS No. 74059-69-1

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide

Cat. No.: B2933646
CAS No.: 74059-69-1
M. Wt: 271.74
InChI Key: AJKQNNQQVMWAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide is an organic compound with the molecular formula C13H18ClNO3 It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and an acetamide moiety

Scientific Research Applications

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of alcohols or reduced amides.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may modulate signaling pathways or inhibit specific enzymes, contributing to its potential therapeutic properties .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3,4-dimethoxyphenyl)acetamide: Similar structure but lacks the ethyl and methyl groups.

    2-chloro-N,N-dimethylethylamine: Contains a dimethylamino group instead of the acetamide moiety.

    trans-2-chloro-3,4-dimethoxy-β-nitrostyrene: Contains a nitro group instead of the acetamide moiety .

Uniqueness

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-15(13(16)9-14)7-6-10-4-5-11(17-2)12(8-10)18-3/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKQNNQQVMWAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.